Erk-IN-7 vs. Parent Compound SHR2415: Biochemical Potency
Erk-IN-7 is a close structural analogue of the clinical candidate SHR2415, yet it exhibits modestly reduced potency against both ERK isoforms in biochemical assays . This difference is quantifiable and may influence target engagement in cellular systems.
| Evidence Dimension | Biochemical IC50 |
|---|---|
| Target Compound Data | ERK1: 5 nM; ERK2: 7 nM |
| Comparator Or Baseline | SHR2415: ERK1 IC50 = 2.8 nM; ERK2 IC50 = 5.9 nM |
| Quantified Difference | Erk-IN-7 is approximately 1.8-fold less potent against ERK1 and 1.2-fold less potent against ERK2 compared to SHR2415. |
| Conditions | In vitro kinase activity assay (source: vendor-reported data consistent with patent WO2020200069A1). |
Why This Matters
This ~2-fold potency shift provides researchers with a structurally related but biochemically distinct tool to probe ERK1/2 isoform contributions or to use in assays where the parent compound's higher potency might mask subtle pathway effects.
